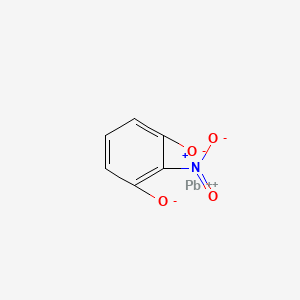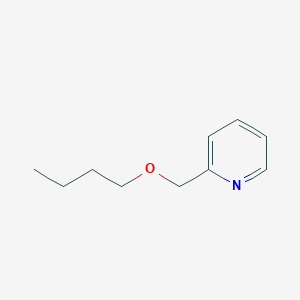
1,3-Benzenediol, 2-nitro-, lead salt, basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 2-nitro-, lead salt, basic is a chemical compound with the molecular formula C6H3NO4Pb. It is a lead salt derivative of 2-nitroresorcinol, which is a nitro-substituted resorcinol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2-nitro-, lead salt, basic typically involves the nitration of resorcinol (1,3-benzenediol) followed by the reaction with lead salts. The nitration process introduces a nitro group (-NO2) to the resorcinol molecule, resulting in 2-nitroresorcinol. This intermediate is then reacted with lead salts under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and subsequent lead salt formation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 2-nitro-, lead salt, basic undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents.
Substitution: The hydroxyl groups (-OH) on the benzene ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or other electrophiles can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2-aminoresorcinol.
Substitution: Formation of halogenated resorcinol derivatives.
Scientific Research Applications
1,3-Benzenediol, 2-nitro-, lead salt, basic has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 2-nitro-, lead salt, basic involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes. The lead ion can interact with various enzymes and proteins, potentially affecting their function. These interactions can lead to a range of biological effects, depending on the specific context and conditions .
Comparison with Similar Compounds
Similar Compounds
2-Nitroresorcinol: The parent compound without the lead salt.
1,3-Benzenediol, 2,4,6-trinitro-, lead salt: A more heavily nitrated derivative.
Resorcinol: The non-nitrated parent compound
Uniqueness
1,3-Benzenediol, 2-nitro-, lead salt, basic is unique due to the presence of both the nitro group and the lead ion. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
70268-38-1 |
|---|---|
Molecular Formula |
C6H3NO4Pb |
Molecular Weight |
360 g/mol |
IUPAC Name |
lead(2+);2-nitrobenzene-1,3-diolate |
InChI |
InChI=1S/C6H5NO4.Pb/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H;/q;+2/p-2 |
InChI Key |
XHJSXRAOLYVLSJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14152844.png)



![1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone](/img/structure/B14152862.png)
![2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14152863.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14152869.png)
![3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152876.png)

![[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid](/img/structure/B14152888.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)

![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
